(E)-hexadec-2-enoate
Description
(E)-Hexadec-2-enoate, also known as methyl (E)-2-hexadecenoate (IUPAC: methyl (E)-hexadec-2-enoate), is a monounsaturated fatty acid ester with a 16-carbon chain and a trans-configured double bond at the C2 position. Its molecular formula is C₁₇H₃₂O₂ (methyl ester form) or C₁₆H₃₀O₂ (free acid form), with a molecular weight of 268.43 g/mol (ester) or 254.41 g/mol (acid) . Structurally, the (E)-configuration ensures rigidity in the alkyl chain, influencing its physical properties and biological interactions.
This compound is a key intermediate in fatty acid biosynthesis and microbial metabolic pathways . It is synthesized via enzymatic or chemical methods, such as the stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids, as demonstrated in substituted analogs .
Properties
Molecular Formula |
C16H29O2- |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
(E)-hexadec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14+ |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-M |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Stereoisomers
Table 1: Key Structural and Physical Properties
Key Observations:
- Stereochemical Impact: The (E)-configuration in (E)-hexadec-2-enoate reduces chain flexibility compared to the (Z)-isomer, affecting melting points and solubility. For example, the trans-configuration typically results in higher melting points due to tighter molecular packing .
- Functional Group Variations : Replacing the ester group with an aldehyde ((E)-hexadec-2-enal) or alcohol (2-hexadecen-1-ol) alters reactivity. Aldehydes are more electrophilic, making them prone to oxidation, while alcohols participate in esterification or etherification .
- Substituent Effects: Ethyl (R,Z)-5-(p-tolyl)hexadec-2-enoate demonstrates how aryl substituents at C5 enhance steric hindrance, complicating synthesis but enabling applications in chiral catalysis .
Key Observations:
- Catalytic Strategies : Palladium-catalyzed C–H activation is critical for introducing double bonds with stereocontrol, whereas oxidation reactions (e.g., alcohol to aldehyde) rely on milder reagents like PCC to avoid over-oxidation .
- Purification Challenges: Longer alkyl chains (C16) necessitate non-polar solvent systems (e.g., Hexanes:EtOAc) for effective separation via TLC or column chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
